molecular formula C14H12O4S2 B1277389 trans-1,2-Bis(phenylsulfonyl)ethylene CAS No. 963-16-6

trans-1,2-Bis(phenylsulfonyl)ethylene

Cat. No.: B1277389
CAS No.: 963-16-6
M. Wt: 308.4 g/mol
InChI Key: YGBXMKGCEHIWMO-VAWYXSNFSA-N
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Description

trans-1,2-Bis(phenylsulfonyl)ethylene: is an organic compound with the molecular formula C14H12O4S2. It is characterized by the presence of two phenylsulfonyl groups attached to an ethylene backbone. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Bis(phenylsulfonyl)ethylene can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with ethylene in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Bis(phenylsulfonyl)ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,1-Bis(phenylsulfonyl)ethylene
  • Phenyl vinyl sulfone
  • Ethyl vinyl sulfone

Comparison: trans-1,2-Bis(phenylsulfonyl)ethylene is unique due to its trans configuration, which imparts distinct reactivity and steric properties compared to its cis isomer and other similar compounds. This uniqueness makes it particularly valuable in specific synthetic applications where the trans configuration is required .

Properties

IUPAC Name

[(E)-2-(benzenesulfonyl)ethenyl]sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S2/c15-19(16,13-7-3-1-4-8-13)11-12-20(17,18)14-9-5-2-6-10-14/h1-12H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXMKGCEHIWMO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225042
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

963-16-6
Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Record name 963-16-6
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Record name 1,1′-[(1E)-1,2-Ethenediylbis(sulfonyl)]bis[benzene]
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Record name trans-1,2-Bis(phenylsulfonyl)ethylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does trans-1,2-Bis(phenylsulfonyl)ethylene function as a dienophile in organic synthesis?

A1: this compound acts as a potent dienophile in Diels-Alder reactions. Its reactivity stems from the electron-withdrawing nature of the two phenylsulfonyl groups, which create an electron-deficient double bond. This makes it particularly reactive towards electron-rich dienes. Following the Diels-Alder cycloaddition, the phenylsulfonyl groups can be easily removed through reductive elimination, providing a versatile route to various cyclic compounds [, , ]. For instance, it reacts with furan to yield a key intermediate in the total synthesis of (+)-7-deoxypancratistatin [].

Q2: Can you elaborate on the use of this compound in the synthesis of nitrogen-containing heterocycles?

A2: this compound serves as a valuable reagent in the preparation of nitrogen-containing heterocycles, particularly pyrroles, which are building blocks for porphyrins []. In a modified Barton-Zard reaction, it reacts with isocyanoacetate esters to form pyrrole esters. These esters are then further elaborated to synthesize complex porphyrin derivatives like mono-naphthoporphyrin and mono-anthraporphyrin [].

Q3: Are there any examples of this compound being used to control stereochemistry in organic synthesis?

A3: Yes, the stereochemistry of this compound plays a crucial role in dictating the stereochemical outcome of reactions. In the synthesis of cis- and trans-1-amino-4-ethylcyclohexa-2,5-diene, the choice of diene reacted with this compound directly influences the stereochemistry of the resulting Diels-Alder adduct. Subsequent transformations utilize this defined stereochemistry to access both the cis and trans isomers of the target molecule [].

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